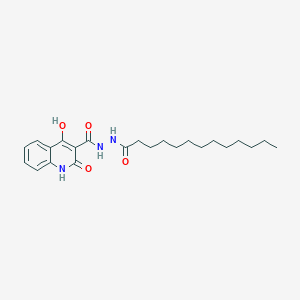
4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-2-oxo-N’-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a hydroxy group, and a tridecanoyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-N’-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the hydroxy and oxo groups. The tridecanoyl chain is then attached through a series of reactions involving acylation and condensation.
Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Hydroxy and Oxo Groups: The hydroxy and oxo groups are introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of Tridecanoyl Chain: The tridecanoyl chain is attached via acylation using tridecanoic acid and a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxy-2-oxo-N’-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with different functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
Oxidation: Formation of quinoline-2,4-dione derivatives
Reduction: Formation of 4-hydroxy-2-quinolone derivatives
Substitution: Formation of halogenated or nitrated quinoline derivatives
Wissenschaftliche Forschungsanwendungen
4-hydroxy-2-oxo-N’-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-hydroxy-2-oxo-N’-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, thereby preventing the synthesis of essential cellular components and leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-2-quinolone: A simpler analog with similar biological activities.
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Another related compound with potential medicinal applications.
Ciprofloxacin: A well-known quinolone antibiotic with a different substitution pattern on the quinoline ring.
Uniqueness
4-hydroxy-2-oxo-N’-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide is unique due to its long tridecanoyl chain, which may enhance its lipophilicity and membrane permeability. This structural feature can potentially improve its efficacy as a drug candidate by facilitating its entry into cells and interaction with intracellular targets.
Eigenschaften
Molekularformel |
C23H33N3O4 |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
4-hydroxy-2-oxo-N'-tridecanoyl-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C23H33N3O4/c1-2-3-4-5-6-7-8-9-10-11-16-19(27)25-26-23(30)20-21(28)17-14-12-13-15-18(17)24-22(20)29/h12-15H,2-11,16H2,1H3,(H,25,27)(H,26,30)(H2,24,28,29) |
InChI-Schlüssel |
DRXRYFKSQXMVMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,6-dimethoxy-4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] acetate](/img/structure/B11984602.png)
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(2-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11984605.png)

![N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine](/img/structure/B11984634.png)
![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11984646.png)

![N-[3-(diethylamino)propyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide](/img/structure/B11984655.png)
![ethyl (2E)-2-(4-butoxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11984663.png)
![4-bromo-N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]benzamide](/img/structure/B11984665.png)





